Cas no 2348-51-8 (Ethyl, 1-phenyl-)

Ethyl, 1-phenyl- structure
Ethyl, 1-phenyl- structure
Product Name:Ethyl, 1-phenyl-
CAS No:2348-51-8
MF:C8H9
MW:105.157062292099
CID:266117
PubChem ID:137551
Update Time:2025-04-19

Ethyl, 1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethyl, 1-phenyl-
    • 1-Phenylethyl radical
    • 1-phenyl-eth-1-yl radical
    • 2348-51-8
    • DTXSID30178044
    • Inchi: 1S/C8H9/c1-2-8-6-4-3-5-7-8/h2-7H,1H3
    • InChI Key: OGOPVNZBIWLOIJ-UHFFFAOYSA-N
    • SMILES: C1([CH]C)C=CC=CC=1 |^1:1|

Computed Properties

  • Exact Mass: 106.0783
  • Monoisotopic Mass: 105.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 51.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 0

Ethyl, 1-phenyl- Related Literature

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